2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

Catalog No.
S714558
CAS No.
53784-33-1
M.F
C11H15N3O7
M. Wt
301.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

CAS Number

53784-33-1

Product Name

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate

Molecular Formula

C11H15N3O7

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1

InChI Key

LMAJKBXVWKPVDF-LMLFDSFASA-N

SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-]

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-]

Glycosyltransferase Inhibition:

2,3,4-Trac-β-D-Xyl-N3 acts as a glycosyltransferase inhibitor, meaning it can hinder the enzymes responsible for attaching sugars (glycosides) to other molecules. This property makes it a valuable tool for studying and manipulating glycosylation pathways, which are crucial for various biological processes, including cell-cell communication, immune function, and protein folding. Studies have shown that 2,3,4-Trac-β-D-Xyl-N3 can inhibit specific glycosyltransferases involved in bacterial cell wall synthesis, potentially offering insights into the development of novel antibiotics [].

Glycan Synthesis and Modification:

2,3,4-Trac-β-D-Xyl-N3 can serve as a building block for the synthesis of complex carbohydrates (glycans). The azide group (N3) on the molecule allows for further chemical modifications through click chemistry, enabling the creation of diverse and functionalized glycan structures. These modified glycans can be used in various research applications, such as studying carbohydrate-protein interactions, developing vaccines, and creating drug delivery systems.

Chemical Biology and Drug Discovery:

Due to its unique chemical properties and potential biological activities, 2,3,4-Trac-β-D-Xyl-N3 is being explored in the field of chemical biology and drug discovery. Researchers are investigating its potential as a probe molecule to study cellular processes involving glycosylation and as a lead compound for developing novel therapeutic agents [].

XLogP3

0.8

Wikipedia

ST50306943

Dates

Modify: 2023-08-15

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